2-(2,4,5-Trifluorophenyl)propan-1-ol
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Overview
Description
2-(2,4,5-Trifluorophenyl)propan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trifluorophenyl)propan-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 2-(2,4,5-Trifluorophenyl)propan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trifluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 2-(2,4,5-Trifluorophenyl)propan-1-one
Reduction: 2-(2,4,5-Trifluorophenyl)propane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4,5-Trifluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drug intermediates.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trifluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it effective in interacting with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4,6-Trifluorophenyl)propan-1-ol
- 1-(2,4,5-Trifluorophenyl)propan-2-one
- (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol
Uniqueness
2-(2,4,5-Trifluorophenyl)propan-1-ol is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. This positioning influences the compound’s reactivity and interaction with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2,4,5-trifluorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-5(4-13)6-2-8(11)9(12)3-7(6)10/h2-3,5,13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMJPGJYEUUFKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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